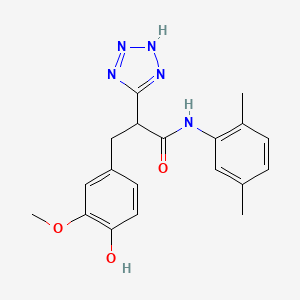

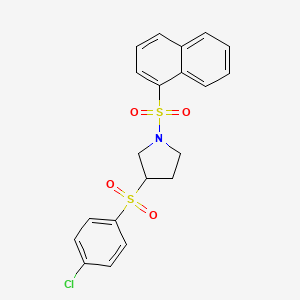

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide

The compound this compound is a derivative of benzenesulfonamide, which is a significant pharmacophore in medicinal chemistry. Sulfonamide derivatives have been extensively studied due to their diverse pharmacological activities, including their role as inhibitors of various pathways and enzymes. The presence of a dimethoxypyrimidinyl group suggests potential biological activity, possibly as an inhibitor or a therapeutic agent.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or through the reaction of sulfonamides with various electrophiles or nucleophiles. In the context of the provided papers, analogs of benzenesulfonamide have been synthesized for different pharmacological purposes, such as the inhibition of the hypoxia-inducible factor (HIF) pathway and as anti-HIV agents . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The crystal structures of related N-aryl-2,5-dimethoxybenzenesulfonamides have been described, revealing that intramolecular interactions such as C-H...O and N-H...Cl stabilize the molecular conformation . The presence of substituents on the benzenesulfonyl ring and the aniline ring can lead to different supramolecular architectures, which are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including aminohalogenation and condensation reactions . These reactions can be utilized to introduce different functional groups, which can alter the pharmacological properties of the compounds. The introduction of a dimethoxypyrimidinyl group to the benzenesulfonamide core could be achieved through such chemical reactions, potentially enhancing the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and lipophilicity, are critical for their pharmacological profile. Poor water solubility can hinder the in vivo delivery of these compounds . Modifications to the molecular structure, such as the introduction of alkyl or heteroaryl groups, can improve aqueous solubility and optimize lipophilicity, which is essential for drug efficacy and bioavailability . The specific physical and chemical properties of this compound would need to be experimentally determined to assess its potential as a therapeutic agent.

Mechanism of Action

Target of Action

It is related to boronic acids and derivatives , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In transmetalation, an organic group is transferred from boron to a transition metal, such as palladium .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, it could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

Suzuki-miyaura reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-5-4-6-10(7-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLNIBSBHIWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)

![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)